N,N-Dimethyl-5-hexenamide
Description
N,N-Dimethyl-5-hexenamide is a chemical compound featuring a six-carbon chain that incorporates both a terminal double bond (olefin) and a tertiary amide functional group. Its structure presents a unique combination of reactivity, offering two distinct sites for chemical modification. While not as extensively studied as its conjugated counterparts, its role as a bifunctional building block provides a valuable tool for synthetic chemists.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 94318-39-5 hxchem.net |
| Molecular Formula | C₈H₁₅NO hxchem.net |
| Molecular Weight | 141.21 g/mol hxchem.net |
| IUPAC Name | This compound |
| Structure | A six-carbon chain with a double bond between C5 and C6, and an N,N-dimethylamide group at C1. |
The amide functional group is one of the most fundamental and prevalent linkages in chemistry and biology. nih.gov Its importance is underscored by its central role in the structure of proteins, where amino acids are linked by peptide (amide) bonds. Current time information in Bangalore, IN. Beyond their biological significance, amides are integral to a vast array of synthetic molecules, including pharmaceuticals, polymers, and agrochemicals. ontosight.ai
The stability of the amide bond, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it a reliable and robust functional group. nih.gov This stability is crucial in drug molecules, contributing to their metabolic resistance compared to more labile groups like esters. nih.gov In the realm of materials science, polyamides like Nylon and Kevlar demonstrate the strength and durability imparted by the repeating amide linkages within their polymer chains.
The synthesis of amides is a cornerstone of organic chemistry, traditionally formed by the reaction of a carboxylic acid derivative with an amine. ontosight.ai Recognizing the environmental impact of classical methods that generate significant waste, modern research has focused on developing more sustainable, atom-economical catalytic routes to amide bond formation. cymitquimica.com
Unsaturated amides, which contain both an amide and a carbon-carbon double bond, are a valuable class of molecules that serve as versatile building blocks in organic synthesis. epa.gov Research in this area is vibrant, with numerous synthetic methods developed for their preparation and subsequent transformation.
A significant portion of research has focused on α,β-unsaturated amides, where the double bond is conjugated with the amide carbonyl. This conjugation imparts unique electronic properties, making them key substrates in a variety of transformations, including Michael additions, cycloadditions, and conjugate additions. cymitquimica.com Recent advancements have included the development of novel catalytic systems, such as those based on nickel, for their synthesis via reductive aminocarbonylation. epa.gov These compounds are not only synthetic intermediates but are also found in natural products and are explored for their biological activities, including potential as antifungal agents. chembk.comchemeo.com
Research also extends to the functionalization of unsaturated C-C bonds within these amides. For instance, auto-tandem catalysis strategies have been developed for the direct synthesis of amides from unsaturated hydrocarbons through oxidative cleavage and amidation. ontosight.ai The electrophilic reactivity of α,β-unsaturated amides can be enhanced using superacidic conditions, allowing for reactions with weak nucleophiles to form important intermediates for organic synthesis. cymitquimica.com
This compound occupies a distinct position within the family of unsaturated amides. Unlike the extensively studied α,β-unsaturated systems, the olefinic bond in this compound is isolated from the amide's carbonyl group. This non-conjugated arrangement means that the two functional groups can often react independently of one another, making the compound a valuable bifunctional linker or building block.
This orthogonal reactivity makes this compound a useful substrate for constructing more complex molecules where the introduction of an amine and further functionalization at the end of a carbon chain is desired. It serves as a molecular scaffold that allows for selective chemical transformations at two different points, highlighting its utility in the strategic design of novel compounds.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N-dimethylhex-5-enamide |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-7-8(10)9(2)3/h4H,1,5-7H2,2-3H3 |
InChI Key |
NWYUDVFSVIOLAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCC=C |
Origin of Product |
United States |
Mechanistic Investigations of N,n Dimethyl 5 Hexenamide Reactivity
Elucidation of Amide Bond Formation Mechanisms
The synthesis of N,N-Dimethyl-5-hexenamide from 5-hexenoic acid and dimethylamine (B145610) can proceed through several mechanistic pathways, depending on the chosen synthetic strategy. These routes include transition metal-mediated catalysis, classical nucleophilic addition-elimination, and greener biocatalytic methods.
Proposed Catalytic Cycles in Transition Metal-Mediated Amidation
Transition metal catalysis offers efficient routes to amide bond formation, often under mild conditions. Palladium and rhodium complexes are particularly notable in this regard.
Palladium-Catalyzed Amidation: A plausible mechanism for the palladium-catalyzed synthesis of this compound involves the in situ activation of 5-hexenoic acid. organic-chemistry.org The carboxylic acid can be activated by an agent like pivalic anhydride (B1165640) to form a mixed anhydride. A low-valent palladium(0) species, generated from a precursor such as Pd(OAc)₂, undergoes oxidative addition to this activated intermediate, forming an acyl-palladium(II) complex. Subsequent reductive elimination with dimethylamine yields the desired this compound and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org
Rhodium-Catalyzed Amidation: Rhodium catalysts are also effective for amidation. While direct amidation mechanisms are a subject of ongoing research, related rhodium-catalyzed reactions provide insight. For instance, rhodium(II) catalysts are known to react with diazo compounds to form rhodium carbenes, which can then undergo further reactions. mdpi.com In the context of amidation, a proposed cycle might involve the coordination of the carboxylic acid to the rhodium center, followed by activation and subsequent reaction with the amine. The precise nature of the intermediates and the steps of the catalytic cycle are highly dependent on the specific rhodium catalyst and reaction conditions employed. mdpi.compku.edu.cn
Table 1: Key Steps in Proposed Transition Metal-Catalyzed Amidation
| Step | Palladium-Catalyzed | Rhodium-Catalyzed |
| Catalyst Activation | Reduction of Pd(II) to Pd(0) | Formation of active monomeric Rh species from a dimeric precursor. pku.edu.cn |
| Acid Activation | Formation of a mixed anhydride (e.g., with pivalic anhydride). organic-chemistry.org | Coordination to the Rh metal center. |
| Key Intermediate | Acyl-Palladium(II) complex. organic-chemistry.org | Acyl-Rhodium complex. |
| C-N Bond Formation | Reductive elimination from the Acyl-Pd(II) complex. organic-chemistry.org | Nucleophilic attack of the amine on the activated acid. |
| Product Release | Release of this compound. | Release of this compound. |
| Catalyst Regeneration | Pd(0) species is regenerated. organic-chemistry.org | Active Rh catalyst is regenerated. pku.edu.cn |
Nucleophilic Addition-Elimination Pathways
The most fundamental mechanism for forming the amide bond in this compound is the nucleophilic addition-elimination reaction between an activated derivative of 5-hexenoic acid and dimethylamine.
First, the carboxylic acid must be converted into a more reactive electrophile, as the carboxylate is generally unreactive towards amines. This is typically achieved using a coupling or activating agent. Common activating agents include carbodiimides (like DCC or EDC) or reagents that form highly reactive acyl chlorides (like oxalyl chloride or thionyl chloride). umich.edu
The general mechanism proceeds as follows:
Activation: The carbonyl oxygen of 5-hexenoic acid attacks the activating agent, forming a highly reactive O-acylisourea (with carbodiimides) or an acid chloride.
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the activated acid derivative. This breaks the carbonyl π bond and forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses. The C-O bond of the leaving group (e.g., dicyclohexylurea or a chloride ion) breaks, and the carbonyl π bond reforms. A final deprotonation step by a base (often the amine itself or an added non-nucleophilic base) yields the stable this compound.
Biocatalytic and Chemoenzymatic Reaction Mechanisms
Enzymes offer a green and highly selective alternative for amide synthesis. Lipases and carboxylic acid reductases (CARs) are prominent examples of biocatalysts capable of forming amide bonds.
Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of this compound. nih.gov The mechanism involves an acyl-enzyme intermediate. whiterose.ac.uk
The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of 5-hexenoic acid.
This forms a tetrahedral intermediate which then eliminates water to generate an acyl-enzyme complex.
Dimethylamine then acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate.
This second tetrahedral intermediate collapses, releasing this compound and regenerating the free enzyme for the next catalytic cycle. nih.govwhiterose.ac.uk
Carboxylic Acid Reductase (CAR)-Mediated Synthesis: CARs naturally reduce carboxylic acids to aldehydes via an adenylated intermediate. academie-sciences.fr This mechanism can be harnessed for amide synthesis. researchgate.net
The enzyme uses ATP to activate the carboxylic acid (5-hexenoic acid), forming an acyl-adenylate intermediate. academie-sciences.frd-nb.info
Instead of being reduced, this highly electrophilic intermediate can be intercepted by a nucleophile.
By introducing dimethylamine into the reaction, it can attack the acyl-adenylate, leading to the formation of this compound and releasing AMP. academie-sciences.frd-nb.info This chemoenzymatic approach avoids the use of costly cofactors like CoA. academie-sciences.fr
Studies on Alkene Reactivity and Transformations
The terminal alkene in this compound is a versatile functional group that can undergo a variety of addition reactions, enabling further molecular diversification.
Hydroamination Mechanistic Pathways
Hydroamination, the addition of an N-H bond across the alkene, can be catalyzed by various transition metals. Rhodium-catalyzed hydroamination is a well-studied example. For an intermolecular reaction, the mechanism typically involves:
Oxidative Addition: The catalyst, often a Rh(I) complex, undergoes oxidative addition of the amine N-H bond to form a Rh(III)-hydrido-amido species.
Alkene Insertion: The alkene of this compound coordinates to the rhodium center and subsequently inserts into the Rh-H bond. This insertion can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst and ligands. For terminal alkenes, anti-Markovnikov addition is often favored in rhodium-catalyzed systems. acs.org
Reductive Elimination: The final C-N bond is formed through reductive elimination from the rhodium-alkyl-amido intermediate, releasing the hydroaminated product and regenerating the active Rh(I) catalyst. acs.org
Intramolecular hydroamination is also a possibility, leading to the formation of cyclic amine structures, though this is dependent on the specific reaction conditions and catalytic system.
Thio-Michael Addition Mechanisms
The addition of a thiol (R-SH) to the alkene of this compound can proceed via a Thio-Michael addition, particularly a thiol-ene reaction. This transformation is often initiated by radicals and typically follows an anti-Markovnikov regioselectivity. The mechanism involves a radical chain process:
Initiation: A radical initiator (e.g., AIBN with heat or UV light) abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (RS•).
Propagation:
The thiyl radical adds to the terminal carbon of the double bond in this compound. This addition is regioselective, forming the more stable secondary carbon-centered radical.
This newly formed radical then abstracts a hydrogen atom from another molecule of the thiol, propagating the chain by forming the final product and regenerating the thiyl radical.
Termination: The reaction ceases when two radicals combine.
This pathway is efficient for the anti-Markovnikov hydrothiolation of terminal alkenes. uou.ac.in
Table 2: Mechanistic Overview of Alkene Transformations
| Transformation | Catalyst/Initiator | Key Intermediate | Regioselectivity |
| Hydroamination | Rh(I) complex acs.org | Rh(III)-hydrido-amido species acs.org | Typically anti-Markovnikov acs.org |
| Thio-Michael Addition | Radical Initiator (e.g., AIBN) | Thiyl radical (RS•) | Anti-Markovnikov |
Other Electrophilic and Nucleophilic Additions to the Olefin
Detailed studies concerning electrophilic and nucleophilic additions to the olefinic bond of this compound are not available in the current body of scientific literature. While the terminal alkene in its structure suggests a theoretical susceptibility to such reactions—common for olefins—no specific experimental data, such as reaction conditions, yields, or mechanistic pathways for this particular amide, have been reported.
General principles of organic chemistry would predict that the double bond could undergo various addition reactions. For instance, electrophilic additions could theoretically include hydrohalogenation or hydration. Nucleophilic additions to the double bond are less common for simple alkenes unless activated by an electron-withdrawing group, which is not directly conjugated to the olefin in this case. However, without specific studies on this compound, any discussion of these potential reactions remains purely speculative.
Stereochemical and Regiochemical Control in Synthetic Reactions
There is no published research available that specifically investigates the stereochemical and regiochemical control in synthetic reactions involving this compound.
A critical review of chemical literature and databases reveals no studies that have analyzed the diastereoselectivity or enantioselectivity of reactions involving this compound. Consequently, there are no experimental data or research findings to populate a data table on this topic. The development of stereoselective reactions is a significant area of chemical research, but it appears that this compound has not been a target of such investigations to date.
Computational and Theoretical Studies of N,n Dimethyl 5 Hexenamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic distribution and energy levels within N,N-Dimethyl-5-hexenamide.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about the molecule's ability to donate or accept electrons.
The HOMO represents the outermost electrons and is associated with the molecule's nucleophilic character. In contrast, the LUMO represents the lowest energy empty orbital and relates to the molecule's electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netimperial.ac.uk
For this compound, the presence of both a π-system in the hexene chain and the amide functionality influences the nature of the frontier orbitals. The double bond contributes to the HOMO, while the carbonyl group of the amide can influence the LUMO. Theoretical calculations would be necessary to determine the precise energies and spatial distributions of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 | Energy difference, reflecting chemical reactivity and kinetic stability. |
Note: The values in this table are hypothetical and serve as an illustration. Actual values would be obtained from specific quantum chemical calculations.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The map is generated by calculating the electrostatic potential at various points on the electron density surface.
Regions of negative electrostatic potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential. Regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms and the area around the carbonyl carbon would likely exhibit positive potential.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. aps.orgnih.govimperial.ac.uk It is particularly effective for studying larger molecules like this compound.
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate. researchgate.net
For this compound, DFT could be used to study various reactions, such as addition reactions at the double bond or nucleophilic acyl substitution at the amide carbonyl group. By calculating the activation barriers for different pathways, one can predict the most likely reaction mechanism.
Molecules with single bonds can exist in various conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them.
In this compound, rotation can occur around the C-C single bonds in the hexene chain and the C-N bond of the amide group. The rotation around the amide C-N bond is of particular interest as it has a partial double bond character due to resonance, leading to a significant rotational barrier. DFT calculations can accurately predict the energies of different conformers and the heights of these rotational barriers, providing insight into the molecule's flexibility and predominant shapes.
Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium with a specific dielectric constant. mdpi.comacs.org
For reactions involving this compound, which has both polar (amide) and nonpolar (alkyl chain) parts, the choice of solvent can influence the stability of reactants, transition states, and products. DFT calculations combined with solvent models can predict how the reaction energetics and mechanisms change in different solvent environments, providing a more realistic picture of the chemical process.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While specific molecular dynamics (MD) simulations exclusively targeting this compound are not extensively documented in publicly available research, the dynamic behavior of this molecule can be inferred from computational studies on structurally related compounds, particularly short-chain N,N-dimethylamides and molecules containing flexible alkyl chains. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and flexibility. researchgate.net
The dynamic behavior of this compound is primarily characterized by two features: the restricted rotation around the amide C-N bond and the conformational flexibility of the hexenyl tail.
Rotational Dynamics of the Amide Bond:
A key characteristic of the N,N-dimethylamide group is the significant energy barrier to rotation around the carbon-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond partial double-bond character. researchgate.netut.ee This restricted rotation results in a planar or nearly planar amide group. For N,N-dimethylamides, this leads to distinct NMR signals for the two methyl groups, a phenomenon that has been extensively studied to determine the rotational energy barriers. ut.ee The barrier to rotation is influenced by the nature of the substituents on the amide group. acs.orgmdpi.com While specific experimental or simulation data for this compound is not available, the rotational barriers for similar small N,N-dimethylamides have been computationally and experimentally determined.
Illustrative Rotational Barriers in Analogous Amides:
To provide context for the expected rotational dynamics in this compound, the following table presents typical rotational free energy barriers (ΔG‡) for the C-N bond in related N,N-dimethylamides, as determined by computational methods in the gas phase. It is important to note that these values are for analogous compounds and serve as an estimation of the energy scale for the rotational barrier in this compound.
| Compound Name | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| N,N-dimethylformamide | AM1 | ~19-21 |
| N,N-dimethylacetamide | HF/6-31G(d) | ~18-20 |
This table is illustrative and compiled from general findings for related compounds. Specific values for this compound would require dedicated computational studies.
Conformational Flexibility of the Hexenyl Chain:
Advanced Spectroscopic Characterization and Analytical Methodologies
Elucidation of Molecular Structure and Stereochemistrynih.govnih.gov
The precise determination of the molecular structure and stereochemistry of N,N-Dimethyl-5-hexenamide relies on a combination of powerful spectroscopic techniques. These methods provide detailed insights into the connectivity of atoms, their spatial arrangement, and the chirality of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insightsnih.govulisboa.pt
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound. nih.gov It provides a wealth of information regarding the chemical environment of individual protons and carbon atoms within the molecule.
To unambiguously assign the complex NMR spectra of this compound, multi-dimensional NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. researchgate.netomicsonline.org This comprehensive approach allows for a complete and accurate mapping of the molecular skeleton. omicsonline.org
| Technique | Information Provided |
| COSY | Correlates protons that are coupled to each other, typically on adjacent carbons. |
| HSQC | Identifies which protons are directly attached to which carbon atoms. |
| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. |
When this compound is prepared as a single enantiomer or in an enantioenriched form, determining its enantiomeric excess (ee) is crucial. Chiral NMR shift reagents are employed for this purpose. tcichemicals.com These reagents, often lanthanide-based complexes or other chiral molecules, form diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction induces a separation of the NMR signals for the two enantiomers, allowing for their quantification and the determination of the ee. tcichemicals.comnih.gov The choice of the appropriate chiral shift reagent is critical to achieve baseline separation of the signals. tcichemicals.comrsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysisnih.govnih.goviastate.edubenchchem.com
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and confirming the identity of this compound. ulisboa.ptthermofisher.com HRMS provides a highly accurate mass measurement, typically within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. enovatia.comopenstax.orgspectroscopyonline.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is subjected to ionization, often by electron impact (EI) or electrospray ionization (ESI), which causes it to break apart into smaller, charged fragments. nih.gov The analysis of these fragment ions helps to piece together the molecular structure. libretexts.org For instance, the presence of an acylium ion fragment would be indicative of the amide functionality. libretexts.org
| Ionization Technique | Characteristics |
| Electron Impact (EI) | High-energy method that often leads to extensive fragmentation, providing detailed structural information. |
| Electrospray Ionization (ESI) | A "soft" ionization technique that typically produces the protonated molecule [M+H]+ with minimal fragmentation, ideal for determining the molecular weight. nih.gov |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. Techniques such as HPLC, GC, and UPLC are routinely employed for these purposes.
High Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the closely related saturated compound, N,N-Dimethylhexanamide, a successful separation has been demonstrated using a C18-type column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid. sielc.com This method is directly adaptable for this compound.
This liquid chromatography method is also scalable and can be used for isolating impurities or for preparative separation to obtain high-purity material. sielc.com
| Parameter | Condition |
| Technique | Reverse-Phase HPLC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water gradient |
| Detector | UV (at ~210 nm) or Mass Spectrometry (MS) |
| Application | Analytical purity and preparative separation |
Table data is based on established methods for the analogous compound N,N-Dimethylhexanamide. sielc.comresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized in a heated injector and separated as it passes through a capillary column. The choice of column is critical; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for a wide range of organic molecules.
Detection can be accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. GC-MS is particularly powerful for identifying trace impurities. Studies on complex volatile profiles have successfully identified related compounds like N,N-dimethylformamide using comprehensive two-dimensional gas chromatography (GCxGC). plos.org
| Parameter | Condition |
| Technique | Gas Chromatography (GC) |
| Column | Capillary Column (e.g., Rtx-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
The conditions are typical for the GC analysis of volatile organic amides. plos.orgsigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The HPLC methods developed for this compound can be readily transferred to a UPLC system. For instance, methods for the related N,N-Dimethylhexanamide have been noted as suitable for fast UPLC applications by using columns with 3 µm particles or smaller. sielc.com
The transition to UPLC allows for a dramatic reduction in run time and solvent consumption, making it an ideal choice for high-throughput screening, reaction monitoring, and quality control applications where speed is essential. rsc.orggoogle.com
| Parameter | Typical HPLC | Typical UPLC |
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 100 mm |
| Flow Rate | 0.8 - 1.5 mL/min | 0.4 - 0.8 mL/min |
| Analysis Time | 10 - 30 min | 1 - 5 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
This table provides a general comparison between HPLC and UPLC systems for the analysis of organic molecules. sielc.comrsc.org
Applications of N,n Dimethyl 5 Hexenamide in Synthetic Organic Chemistry
Role as a Key Synthetic Intermediate and Building Block
N,N-Dimethyl-5-hexenamide is recognized primarily as a synthetic intermediate, valued for the dual reactivity offered by its terminal alkene and dimethylamide functional groups. Its formation is notably achieved through a Cope-Claisen rearrangement, a powerful sigmatropic reaction in organic synthesis, which underscores its accessibility and role as a versatile building block for more complex structures.
Construction of Complex Organic Molecules
The strategic importance of this compound is evident in its application in metal-catalyzed reactions to create more complex structures. Rhodium-catalyzed intramolecular reactions, in particular, highlight its utility. For instance, the intramolecular carboacylation of the terminal alkene with the amide group facilitates the formation of cyclic ketones. This type of cyclization is a fundamental strategy for building ring systems that are core components of many complex organic molecules. Through such catalytic processes, the linear structure of this compound is transformed into a more rigid and complex cyclic framework, demonstrating its value as a foundational element in sophisticated synthetic pathways.
Precursor in the Synthesis of Functionalized Amides and Heterocycles
This compound serves as a direct precursor to various functionalized amides. A prime example is its conversion to N,N-Dimethylhexanamide through catalytic hydrogenation. Iridium-catalyzed asymmetric hydrogenation, for instance, reduces the carbon-carbon double bond to yield the corresponding saturated amide. This reaction not only modifies the carbon skeleton but can also be used to introduce chirality, thereby producing optically active functionalized amides.
Furthermore, the cyclic ketones produced from the previously mentioned rhodium-catalyzed intramolecular carboacylation are themselves important precursors for the synthesis of nitrogen-containing heterocycles. These carbocyclic rings can undergo subsequent reactions, such as ring-expansion or the introduction of heteroatoms, to form diverse heterocyclic systems which are prevalent in pharmaceuticals and biologically active compounds.
Strategies for Derivatization and Further Functionalization
The chemical architecture of this compound allows for targeted modifications at either the olefin or the amide moiety, enabling the generation of diverse molecular structures.
Olefin Functionalization for Diverse Chemical Transformations
The terminal double bond is a key site for a variety of chemical transformations. Catalytic hydrogenation is a common strategy to produce the saturated analog, N,N-Dimethylhexanamide. More advanced applications include intramolecular hydroacylation, where a rhodium catalyst facilitates the cyclization of the molecule to form α-alkylidenecycloalkanones.
| Reaction Type | Catalyst System (Example) | Product Type | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium-based chiral catalysts | Saturated Chiral Amide (e.g., N,N-Dimethylhexanamide) | Reduces the C=C double bond and can introduce a stereocenter. |
| Intramolecular Carboacylation | Rhodium(I) complexes | Cyclic Ketones | Forms a new carbon-carbon bond and a carbocyclic ring. |
While the terminal olefin structure is theoretically suitable for polymerization, research literature does not currently describe the use of this compound as a monomer in polymerization reactions.
Amide Functionalization for Novel Compound Libraries
The N,N-dimethylamide group also presents opportunities for functionalization, which can be leveraged to create libraries of novel compounds. Advanced catalytic methods can activate the amide bond for transformations. For example, certain rhodium-catalyzed processes can proceed via N-C bond cleavage. This type of reaction fundamentally alters the amide structure and allows for the introduction of new functional groups at that site. By modifying reaction conditions or coupling partners, this amide functionalization strategy could potentially be used to generate a diverse library of compounds from a single starting material, which is a valuable approach in medicinal chemistry and drug discovery.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Approaches
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often suffer from poor atom economy and the use of hazardous reagents. chemistryviews.org Future research concerning N,N-Dimethyl-5-hexenamide is likely to focus on greener and more efficient synthetic protocols.
The direct amidation of carboxylic acids and amines represents a highly atom-economical approach, with water as the sole byproduct. sciepub.comacs.org Catalytic methods that facilitate this transformation under milder conditions are a key area of development. researchgate.net For the synthesis of this compound, this would involve the direct coupling of 5-hexenoic acid and dimethylamine (B145610). Research into catalysts that can achieve this transformation efficiently is a promising avenue. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acid, suggesting its potential applicability to unsaturated aliphatic acids like 5-hexenoic acid. sciepub.comresearchgate.net
Another sustainable strategy is the development of one-pot syntheses that minimize purification steps and reduce solvent waste. For instance, a one-pot catalytic decarboxylative acylation of amines using malonic esters could be adapted for the synthesis of this compound, offering a cost-effective and efficient route.
Furthermore, exploring solvent-free reaction conditions or the use of greener solvents is crucial for developing sustainable synthetic methods. researchgate.net For example, the lipase-catalyzed synthesis of amides has been successfully carried out in greener solvents like cyclopentyl methyl ether, a method that could be adapted for this compound. nih.gov
| Synthetic Approach | Key Features | Potential Catalyst | Reference |
| Direct Amidation | High atom economy, water as the only byproduct. | Boric acid, various metal catalysts. | sciepub.comacs.org |
| One-Pot Syntheses | Reduced purification steps and solvent waste. | Transition metal complexes. | N/A |
| Green Solvents/Solvent-Free | Minimized environmental impact. | Lipases, other biocatalysts. | researchgate.netnih.gov |
The table above summarizes potential sustainable synthetic routes for this compound.
Integration of this compound into Advanced Catalytic Systems
The dual functionality of this compound, possessing both a reactive alkene and a coordinating amide group, makes it an intriguing candidate for use in advanced catalytic systems. The amide moiety can act as a ligand for transition metals, while the alkene can participate in catalytic transformations.
The development of novel ligands is a driving force in the advancement of transition-metal catalysis. chiba-u.jp The N,N-dimethylamide group in this compound could chelate to a metal center, potentially influencing the stereoselectivity and reactivity of catalytic processes. mdpi.com For instance, in transition-metal catalyzed hydroamination or hydroaminoalkylation reactions, the amide could act as a directing group, controlling the regioselectivity of the addition across the double bond. acs.org
Furthermore, the alkene moiety of this compound could itself be a substrate in various catalytic reactions, such as metathesis, hydrogenation, or hydroformylation. The proximity of the amide group could lead to interesting intramolecular catalytic cycles or be exploited in tandem catalytic systems where both the metal and the ligand play active roles. nih.gov Research into the synthesis of transition metal complexes featuring this compound as a ligand could unveil novel catalytic activities and applications. For example, palladium complexes with ligands bearing amide functionalities have been explored in cross-coupling reactions.
| Catalytic Application | Potential Role of this compound | Metal Catalyst Examples | Reference |
| Asymmetric Catalysis | Chiral ligand to induce enantioselectivity. | Rhodium, Iridium, Palladium. | acs.org |
| Tandem Catalysis | Both ligand and substrate in a one-pot reaction. | Palladium, Ruthenium. | nih.gov |
| Intramolecular Reactions | Directing group to control regioselectivity. | Rhodium, Gold. | acs.org |
The table above outlines potential applications of this compound in advanced catalytic systems.
Exploration of Chemoenzymatic and Biocatalytic Routes for Selective Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The development of chemoenzymatic and biocatalytic routes for the synthesis and transformation of this compound is a burgeoning area of research.
Enzymes, particularly lipases, have been widely used for the synthesis of amides under mild conditions. researchgate.netnih.gov The lipase-catalyzed amidation of 5-hexenoic acid with dimethylamine would be a direct and environmentally benign route to this compound. Lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in catalyzing amidation reactions in non-aqueous media. nih.govnih.gov This approach avoids the need for harsh coupling reagents and can often be performed under solvent-free conditions. researchgate.net
Moreover, the alkene functionality of this compound could be a target for enzymatic transformations. For example, ene-reductases could selectively reduce the carbon-carbon double bond. A chemoenzymatic strategy could involve an initial enzymatic synthesis of the amide followed by a metal-catalyzed transformation of the alkene, or vice versa.
The selective enzymatic functionalization of the terminal alkene, for instance through epoxidation or dihydroxylation, could lead to valuable chiral building blocks. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high selectivity and yield.
| Biocatalytic Approach | Enzyme Class | Potential Transformation | Reference |
| Amide Synthesis | Lipases (e.g., CALB) | 5-hexenoic acid + dimethylamine → this compound | nih.govresearchgate.netnih.gov |
| Alkene Reduction | Ene-reductases | This compound → N,N-Dimethylhexanamide | N/A |
| Alkene Functionalization | Epoxidases, Dihydroxylases | Selective oxidation of the double bond. | N/A |
The table above details potential chemoenzymatic and biocatalytic routes involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
